molecular formula C4H3ClN2OS B1273292 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride CAS No. 59944-65-9

4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride

Cat. No. B1273292
CAS RN: 59944-65-9
M. Wt: 162.6 g/mol
InChI Key: SDNDOCTUXWLDIX-UHFFFAOYSA-N
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Description

The compound 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride is a derivative of thiadiazole, a class of heterocyclic compounds containing sulfur and nitrogen atoms. Thiadiazoles have been extensively studied due to their diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science .

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the reaction of various reagents under controlled conditions. For instance, the synthesis of 6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole was achieved using different reagents and conditions, followed by characterization with spectroscopic techniques and X-ray crystal structure analysis . Similarly, the title compound N'-tert-butyl-N-(3-methoxylbenzoyl)-N-(4-methyl-1,2,3-thiadiazole-5-formylhydrazine was prepared from the reaction of this compound with N'-tert-Butyl-3-methoxylbenzohydrazine .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is often confirmed using single-crystal X-ray diffraction, which provides detailed information about the crystal and molecular structure. For example, the crystal structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined to be orthorhombic with specific unit cell parameters . The non-planarity of the rings in the title compound N'-tert-butyl-N-(3-methoxylbenzoyl)-N-(4-methyl-1,2,3-thiadiazole-5-formylhydrazine was also revealed through X-ray diffraction analysis .

Chemical Reactions Analysis

Thiadiazole derivatives exhibit interesting chemical behavior towards various nucleophiles. For instance, 5-Chloro-3-methylthio-1,2,4-thiadiazol-2-ium chlorides were shown to undergo substitution reactions with isothioureas and acetamide, leading to the formation of various thiapentalene systems . The chemical reactivity of these compounds is often explored to synthesize new chemical entities with potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are characterized using spectroscopic techniques such as FT-IR, NMR, and HRMS. The electronic properties, including the frontier molecular orbitals and molecular electrostatic potential maps, can be calculated using density functional theory (DFT) methods . Additionally, solvent effects on molecular aggregation have been studied through spectroscopic methods, revealing the influence of substituent groups on aggregation interactions .

Scientific Research Applications

Synthesis and Structural Analysis

4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride is used in the synthesis of various compounds. For instance, it reacts with N′-tert-Butyl-3-methoxylbenzohydrazine to form a compound studied for its crystal structure and biological activity. This compound has shown fungicide activity against Sclerotinia sclerotiorum and insecticidal activity against Plutella xylostella L. (Huang et al., 2011).

Anticancer Potential

Thiazole and 1,3,4-thiadiazole derivatives, including those incorporating this compound, have shown promise as anticancer agents. A study synthesizing novel thiazole and thiadiazole derivatives demonstrated significant anticancer activity against the Hepatocellular carcinoma cell line (Gomha et al., 2017).

Fungicidal and Herbicidal Activities

Compounds derived from this compound have been synthesized and evaluated for their fungicidal and herbicidal activities. Studies have shown that these compounds exhibit moderate to good activity against various fungal species and have potential as herbicides, particularly against dicotyledonous plants (Mao et al., 2012); (Cheng & Shi, 2012).

Antiviral and Antifungal Properties

Derivatives of this compound have been shown to possess antiviral and antifungal properties. These compounds have demonstrated activity against tobacco mosaic virus and induced systemic acquired resistance in tobacco. Their antifungal activity has also been noted, with some derivatives showing significant efficacy (Zhao et al., 2003); (Wang et al., 2011).

Novel Synthetic Routes

New synthetic routes involving this compound have been developed for various chemical compounds, contributing to advancements in heterocyclic chemistry and facilitating the synthesis of more complex molecules (Peet & Sunder, 1975).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause severe skin burns, eye damage, and respiratory irritation .

Future Directions

The future directions of research on 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride could involve exploring its potential applications in preventing microbial transmission . Further studies could also focus on synthesizing novel derivatives of this compound .

properties

IUPAC Name

4-methylthiadiazole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2OS/c1-2-3(4(5)8)9-7-6-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNDOCTUXWLDIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371743
Record name 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59944-65-9
Record name 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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